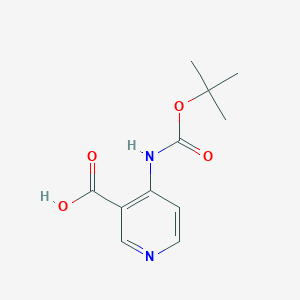

4-((tert-Butoxycarbonyl)amino)nicotinic acid

Overview

Description

4-((tert-Butoxycarbonyl)amino)nicotinic acid is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s worth noting that nicotinic acid, a related compound, is known to interact with various targets including receptors and enzymes involved in lipid metabolism .

Mode of Action

Nicotinic acid, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue

Biochemical Pathways

Nicotinic acid, a related compound, is known to be involved in various metabolic pathways, including those related to lipid metabolism .

Result of Action

Related compounds such as nicotinic acid are known to have a variety of effects, including lipid-lowering effects .

Biological Activity

4-((tert-Butoxycarbonyl)amino)nicotinic acid, with the molecular formula CHNO and CAS number 171178-34-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, and implications in drug development.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, linked to a nicotinic acid moiety. This unique structure not only stabilizes the amine but also enhances the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 238.24 g/mol |

| CAS Number | 171178-34-0 |

| Chemical Formula | CHNO |

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including:

- Amidation Reactions : The Boc group is introduced via amidation of nicotinic acid derivatives.

- Condensation Reactions : Utilizing appropriate aldehydes to form acylhydrazones which can be further modified to yield the desired compound.

Interaction with Biological Targets

This compound exhibits significant biological activity, particularly in relation to:

- Nicotinic Acetylcholine Receptors (nAChRs) : Its structural similarity to nicotinic acid suggests potential interactions with nAChRs, which are crucial in neurotransmission and have implications in neurodegenerative diseases.

- Neuronal Nitric Oxide Synthase (nNOS) : Derivatives of this compound have been studied as inhibitors of nNOS, highlighting their potential therapeutic role in conditions associated with excessive nitric oxide production, such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

- Antimicrobial Activity : In a study examining derivatives of nicotinic acid, certain compounds demonstrated promising antimicrobial activity against Gram-positive bacteria. For instance, some derivatives showed minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Cytotoxicity Assessments : Importantly, the most active compounds did not exhibit cytotoxicity against normal cell lines, suggesting a favorable therapeutic index for further development .

- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to specific receptors, providing insights into its mechanism of action at the molecular level .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| tert-Butyl (4-formylpyridin-3-yl)carbamate | 116026-95-0 | 0.91 | Moderate antibacterial activity |

| 4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-carboxylic acid | 171178-34-0 | 0.85 | Potential nAChR interaction |

| tert-Butyl pyridin-3-ylcarbamate | 56700-70-0 | 0.80 | Antimicrobial properties |

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZDXLXQZVISAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623206 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-34-0 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.